molecular formula C16H15ClN2O3S B2382054 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 941994-64-5

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No. B2382054
CAS RN: 941994-64-5
M. Wt: 350.82
InChI Key: PVMPXKGLLYVLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, also known as COTI-2, is a small molecule inhibitor that has been identified as a potential cancer therapeutic. The compound was first discovered by Critical Outcome Technologies Inc. (COTI) and has been the subject of extensive research in recent years.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential antimicrobial activity . The antimicrobial activity results revealed that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide have promising antimicrobial activity .

Anticancer Activity

The compound has also been evaluated for its anticancer activity. In particular, it has been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Anticancer screening results indicated that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide were found to be the most active ones against breast cancer cell line .

Molecular Docking Studies

Molecular docking studies have been carried out to study the binding mode of active compounds with receptor . The molecular docking study demonstrated that compounds similar to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Inhibitor of Wnt/beta-catenin Pathway

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, commonly known as NCT-501, is a potent and selective inhibitor of the Wnt/beta-catenin pathway. This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases, including cancer.

Medicinal Chemistry

This compound possesses diverse applications in medicinal chemistry. Its unique structure allows for innovative studies in this field.

Materials Science

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide also has applications in materials science. The compound’s unique structure and properties can be leveraged in the development of new materials.

Chemical Biology

In the field of chemical biology, this compound can be used for various studies due to its unique structure.

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-14-8-7-13(18-16(20)12-5-2-1-3-6-12)11-15(14)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMPXKGLLYVLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

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